molecular formula C14H14ClFN2O3 B2378366 Ethyl 6-(chloromethyl)-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1260906-12-4

Ethyl 6-(chloromethyl)-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2378366
CAS No.: 1260906-12-4
M. Wt: 312.73
InChI Key: XAONKDYXLOUXAO-UHFFFAOYSA-N
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Description

Ethyl 6-(chloromethyl)-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C14H14ClFN2O3 and its molecular weight is 312.73. The purity is usually 95%.
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Biological Activity

Ethyl 6-(chloromethyl)-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C14H14ClFN2O3
  • Molecular Weight : 312.72 g/mol
  • CAS Number : 1449008-02-9

Synthesis

The synthesis of tetrahydropyrimidine derivatives typically involves multi-step reactions. For this compound, the Biginelli reaction serves as a critical step. This reaction combines ethyl acetoacetate, urea, and a suitable aldehyde under acidic conditions to yield the desired product with high efficiency.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various tetrahydropyrimidine derivatives. This compound has been evaluated for its activity against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli200 nM
P. aeruginosa250 nM
S. aureus300 nM

These results indicate that the compound exhibits significant antibacterial activity at low concentrations, suggesting its potential as a therapeutic agent against resistant bacterial strains .

Anticancer Activity

In addition to its antibacterial properties, the compound has shown promise in anticancer research. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : The compound causes G1 phase arrest in cancer cells.
  • Apoptotic Pathways : Activation of caspases and upregulation of pro-apoptotic proteins have been observed .

Study 1: Antibacterial Efficacy

A study published in MDPI evaluated several synthesized derivatives of tetrahydropyrimidines for their antibacterial efficacy. This compound was among the compounds tested and showed superior activity against multidrug-resistant strains compared to traditional antibiotics .

Study 2: Anticancer Mechanisms

Another investigation focused on the anticancer effects of this compound on glioma cell lines. The results indicated that it significantly inhibited cell proliferation and induced apoptosis via mitochondrial pathways . The study emphasized the need for further exploration into its mechanism of action and potential clinical applications.

Properties

IUPAC Name

ethyl 6-(chloromethyl)-4-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClFN2O3/c1-2-21-13(19)11-10(7-15)17-14(20)18-12(11)8-3-5-9(16)6-4-8/h3-6,12H,2,7H2,1H3,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAONKDYXLOUXAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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